molecular formula C8H14N2O B1401014 (3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one CAS No. 1932405-48-5

(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one

Cat. No.: B1401014
CAS No.: 1932405-48-5
M. Wt: 154.21 g/mol
InChI Key: ZFRHITQPUMDVLY-BQBZGAKWSA-N
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Description

(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one: is a heterocyclic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: (3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    Pyrrolidine: A simpler heterocyclic compound with a single ring structure.

    Azepine: Another heterocyclic compound with a seven-membered ring.

    Piperidine: A six-membered ring compound with similar properties.

Uniqueness: (3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3aS,8aS)-2,3,3a,4,6,7,8,8a-octahydro-1H-pyrrolo[3,2-b]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-6-7(10-8)4-5-9-6/h6-7,9H,1-5H2,(H,10,11)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRHITQPUMDVLY-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCN2)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one
Reactant of Route 2
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one
Reactant of Route 3
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one
Reactant of Route 4
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one
Reactant of Route 5
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one
Reactant of Route 6
(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one

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